

# Application Notes and Protocols for Tris(dimethylamino)antimony in Thin Film Deposition

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## Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

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This document provides detailed application notes and protocols for the utilization of **Tris(dimethylamino)antimony**, also known as TDMASb or  $\text{Sb}(\text{NMe}_2)_3$ , as a precursor for the deposition of antimony-containing thin films. This organometallic compound is a volatile liquid precursor primarily used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes.<sup>[1][2]</sup> These techniques allow for the precise growth of high-purity thin films with applications in semiconductor materials, photovoltaic devices, and electronic coatings.<sup>[1]</sup>

## Precursor Properties: Tris(dimethylamino)antimony

**Tris(dimethylamino)antimony** is a colorless, air and moisture-sensitive liquid.<sup>[3][4]</sup> Proper handling under inert atmosphere is crucial to prevent decomposition and ensure reproducible results. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>18</sub> N <sub>3</sub> Sb	[1]
Molecular Weight	253.99 g/mol	[1]
CAS Number	7289-92-1	[5]
Density	1.325 g/mL at 25 °C	[1][2]
Boiling Point	32-34 °C at 0.45 Torr	[2][3]
Vapor Pressure	1.04 Torr at 30 °C	[6]
Storage	Room temperature, under inert gas, sealed	[1][7]

## Experimental Protocols

Detailed methodologies for substrate preparation and thin film deposition using MOCVD and ALD are provided below. These protocols are intended as a starting point and may require optimization based on the specific deposition system and desired film characteristics.

### Substrate Preparation (General Protocol)

A pristine substrate surface is critical for achieving high-quality epitaxial growth. The following protocol is a general guideline for cleaning Silicon (Si), Gallium Arsenide (GaAs), or Indium Antimonide (InSb) substrates.

Materials:

- Substrates (e.g., Si (100), GaAs (100), InSb (100))
- Acetone (semiconductor grade)
- Isopropanol (semiconductor grade)
- Deionized (DI) water (18 MΩ·cm)
- Hydrochloric acid (HCl) or hydrofluoric acid (HF) for oxide removal

- High-purity nitrogen ( $N_2$ ) gas

#### Procedure:

- Degreasing: Sequentially clean the substrate in an ultrasonic bath with acetone and isopropanol for 5-10 minutes each.
- DI Water Rinse: Thoroughly rinse the substrate with DI water.
- Oxide Removal: Immerse the substrate in a dilute acid solution (e.g., HCl:DI water 1:10 or buffered HF) for 60 seconds to remove the native oxide layer.
- Final Rinse: Rinse the substrate extensively with DI water.
- Drying: Dry the substrate using a stream of high-purity nitrogen gas.
- Loading: Immediately transfer the cleaned substrate into the deposition reactor's load-lock to prevent re-oxidation and surface contamination.

## MOCVD of Antimony Sulfide ( $Sb_2S_3$ ) Thin Films

This protocol describes the deposition of  $Sb_2S_3$  thin films using **Tris(dimethylamino)antimony** and hydrogen sulfide ( $H_2S$ ) as precursors.

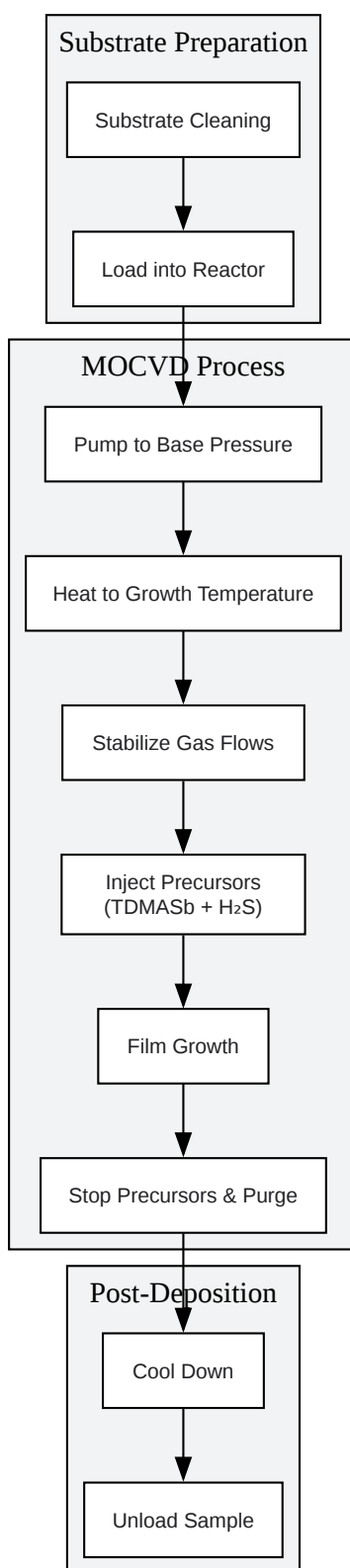
#### Precursors and Carrier Gas:

- Antimony Precursor: **Tris(dimethylamino)antimony** (TDMASb)
- Sulfur Precursor: Hydrogen sulfide ( $H_2S$ )
- Carrier Gas: High-purity nitrogen ( $N_2$ ) or argon (Ar)

#### Deposition Parameters:

Parameter	Value	Notes
Substrate Temperature	300 - 450 °C	Influences crystallinity and morphology.[8]
Reactor Pressure	100 - 760 Torr (Low to Atmospheric)	Affects precursor decomposition and film uniformity.
TDMASb Bubbler Temperature	20 - 40 °C	Adjust to control vapor pressure and delivery rate.
Carrier Gas Flow Rate (through TDMASb)	10 - 50 sccm	Dependent on bubbler temperature and desired growth rate.
H <sub>2</sub> S Flow Rate	20 - 100 sccm	V/III ratio should be optimized for stoichiometric films.
Dilution Gas Flow Rate	100 - 500 sccm	To maintain total flow and pressure.

## MOCVD Deposition Workflow



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MOCVD workflow for  $\text{Sb}_2\text{S}_3$  deposition.

## ALD of Antimony Oxide ( $\text{Sb}_2\text{O}_x$ ) Thin Films

This protocol outlines the deposition of antimony oxide thin films using **Tris(dimethylamino)antimony** and ozone ( $\text{O}_3$ ) as precursors. ALD is a powerful technique for depositing highly conformal and uniform films with precise thickness control.<sup>[6]</sup>

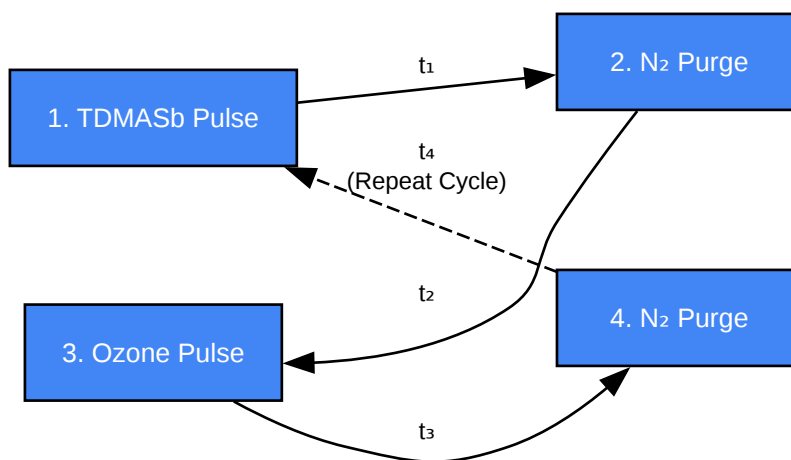
Precursors and Purge Gas:

- Antimony Precursor: **Tris(dimethylamino)antimony** (TDMASb)
- Oxygen Precursor: Ozone ( $\text{O}_3$ )
- Purge Gas: High-purity nitrogen ( $\text{N}_2$ ) or argon (Ar)

Deposition Parameters:

Parameter	Value	Notes
Substrate Temperature	100 - 250 °C	Lower temperatures are typical for ALD to ensure self-limiting reactions.
Reactor Pressure	0.1 - 1 Torr	Typical for ALD processes.
TDMASb Source Temperature	20 - 40 °C	To achieve adequate vapor pressure.
Ozone Concentration	100 - 200 g/m <sup>3</sup>	
TDMASb Pulse Time ( $t_1$ )	0.1 - 1.0 s	To be optimized for complete surface saturation.
Purge Time ( $t_2$ )	5 - 20 s	To remove unreacted precursor and byproducts.
Ozone Pulse Time ( $t_3$ )	0.1 - 1.0 s	To be optimized for complete surface reaction.
Purge Time ( $t_4$ )	5 - 20 s	To remove unreacted ozone and byproducts.
Number of Cycles	100 - 1000	Determines the final film thickness.

### ALD Cycle for Antimony Oxide



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One ALD cycle for antimony oxide deposition.

## Safety Considerations

- **Precursor Handling:** **Tris(dimethylamino)antimony** is air and moisture-sensitive and potentially pyrophoric. It should be handled in an inert atmosphere (e.g., a glovebox). Always refer to the Safety Data Sheet (SDS) before use.
- **Gas Handling:** Hydrogen sulfide is highly toxic and flammable. Ozone is a strong oxidizer and toxic. Appropriate gas monitoring and safety protocols must be in place.
- **System Maintenance:** The deposition system should be regularly maintained to prevent leaks and ensure safe operation. A cold trap should be used to capture unreacted precursors and byproducts before the vacuum pump.

## Data Summary

The following table summarizes the key deposition parameters for different antimony-containing thin films using **Tris(dimethylamino)antimony** as a precursor, based on available literature.

Film	Deposition Method	Co-reactant	Substrate Temperature (°C)	Resulting Phase	Reference
Sb <sub>2</sub> O <sub>5</sub>	ALD	Ozone (O <sub>3</sub> )	Not specified	Sb <sub>2</sub> O <sub>5</sub>	[6]
Sb <sub>2</sub> O <sub>5</sub> /Sb <sub>2</sub> O <sub>3</sub>	ALD	Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> )	Low Temperature	Mixture of Sb <sub>2</sub> O <sub>5</sub> and Sb <sub>2</sub> O <sub>3</sub>	[6]
Sb <sub>2</sub> S <sub>3</sub>	MOCVD	Hydrogen Sulfide (H <sub>2</sub> S)	300 - 450	Stibnite (Sb <sub>2</sub> S <sub>3</sub> )	[8]
InSb	MOCVD	Trimethylindium (TMIn)	~400	InSb	[8]
Ge-Sb	PE-CVD	Ge(NMeEt) <sub>4</sub>	150	Ge-Sb alloy	[2]



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